molecular formula C11H17NO B3026839 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine CAS No. 114963-00-7

2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine

Cat. No. B3026839
CAS RN: 114963-00-7
M. Wt: 179.26 g/mol
InChI Key: HTWBCLIOMBETGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications. In

Scientific Research Applications

2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. Studies have suggested that 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine could be used in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has been used in neuroscience research to study the role of serotonin receptors in cognition and behavior.

Mechanism Of Action

The mechanism of action of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine is not fully understood. However, it is believed that the drug works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in an increase in serotonin release, which leads to altered perception, mood, and cognition. The exact molecular mechanism of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine's action on serotonin receptors is still under investigation.
Biochemical and Physiological Effects:
2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has been shown to produce a range of biochemical and physiological effects in humans. These effects include altered perception of time, space, and color, changes in mood and emotion, and altered cognitive function. Additionally, 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has been shown to increase heart rate, blood pressure, and body temperature. The drug has also been shown to produce mild to moderate visual hallucinations and synesthesia.

Advantages And Limitations For Lab Experiments

The use of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine in lab experiments has several advantages. The drug has a well-defined chemical structure, making it easy to synthesize and study. Additionally, 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the use of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine in lab experiments also has some limitations. The drug has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. Additionally, 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for scientific research purposes.

Future Directions

There are several future directions for the study of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine. One area of research is the investigation of the molecular mechanism of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine's action on serotonin receptors. This could lead to the development of more selective and effective drugs for the treatment of depression, anxiety, and PTSD. Another area of research is the investigation of the long-term effects of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine use on the brain and body. This could provide valuable information on the safety and potential risks of using the drug for therapeutic purposes. Finally, the use of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine in combination with other drugs, such as psychotherapy or other psychedelics, could lead to new and innovative treatment approaches for a range of mental health conditions.
Conclusion:
In conclusion, 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine, or 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine, is a synthetic psychedelic drug that has gained popularity among the scientific community due to its potential therapeutic applications. The drug has a well-defined chemical structure and a high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the use of 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine in lab experiments also has some limitations, including a narrow therapeutic window and its controlled substance status. Future research on 2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine could lead to the development of new and innovative treatment approaches for a range of mental health conditions.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBCLIOMBETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-methyl-phenyl)-1-methyl-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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